N-(4-acetamidophenyl)-1H-indazole-3-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic or basic conditions.
Introduction of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through a coupling reaction between the indazole derivative and 4-acetamidophenyl halide or a similar reagent.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes or batch reactions, depending on the scale and requirements. The use of catalysts, such as palladium or other transition metals, can enhance the efficiency and selectivity of the reactions. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to downstream biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-acetamidophenyl)-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:
4-acetamidophenol (paracetamol):
Indazole derivatives: Other indazole derivatives may have similar ring structures but differ in their substituents and biological activities.
Carboxamide compounds: Compounds with carboxamide groups may share similar chemical properties but differ in their overall structures and functions.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-10(21)17-11-6-8-12(9-7-11)18-16(22)15-13-4-2-3-5-14(13)19-20-15/h2-9H,1H3,(H,17,21)(H,18,22)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKXKORUXBQXFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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